2-Pyridinecarboxaldehyde
Overview
Description
Mechanism of Action
Target of Action
2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, has been found to interact with several targets. It has been used in the synthesis of chitosan-based bifunctionalized adsorbents . It has also been reported to act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate . It can also be combined with thiosemicarbazide to form this compound thiosemicarbazone ligand (L) which can further complex with Ni (II) and Cu (II) salts (MX) to form [M (L) 2 X 2] complexes .
Biochemical Pathways
It has been used in the aldol addition reaction with pyruvate, suggesting that it may be involved in metabolic pathways related to pyruvate metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets and mode of action. For instance, when it acts against DNA and induces apoptosis, it can lead to cell death . When used in the synthesis of chitosan-based bifunctionalized adsorbents, it contributes to the adsorbent’s ability to bind and remove contaminants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as suggested by its storage recommendation at 2-8°C . Additionally, its action and efficacy can be influenced by the pH and temperature of the reaction environment, as seen in the optimized preparation of PCA-CS-Ag complexes .
Biochemical Analysis
Biochemical Properties
2-Pyridinecarboxaldehyde has been used to synthesize chitosan-based bifunctionalized adsorbent . In the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst, it forms (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .
Cellular Effects
In the field of proteomics, this compound has been used as a probe for profiling protease specificity . This technology enables protease sequence and substrate specificity profiling on a proteome scale using commercially available reagents .
Molecular Mechanism
It is known that it selectively modifies the N terminus of peptides . This selective modification allows for efficient enrichment of protein N termini, providing insights into protease function and specificity .
Temporal Effects in Laboratory Settings
It has been used in the preparation of chitosan–silver complexes with antibacterial activity . The preparation process was optimized using single-factor experiments and response surface methodology .
Metabolic Pathways
It is known that pyridine aldehydes are typically prepared by oxidation of the hydroxymethyl- or methylpyridines .
Subcellular Localization
Its ability to selectively modify the N terminus of peptides suggests that it may interact with proteins in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridinecarboxaldehyde can be synthesized through various methods, including chemical oxidation, reduction, and catalytic oxidation. One of the primary methods involves the catalytic oxidation of pyridine or its derivatives using specific catalysts such as indium chloride or palladium complexes under mild conditions . Another method involves the temperature rise reflux reaction of 2-methylpyridine in the presence of halohydrocarbon as a solvent, benzoyl amide as a catalyst, and trichloro isocyanate as a chlorinating agent to obtain 2-chloromethyl pyridine. This is followed by hydrolysis under alkaline conditions and subsequent oxidation to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation due to its efficiency and high yield. The process typically uses catalysts like indium chloride or palladium complexes to facilitate the oxidation of pyridine derivatives .
Chemical Reactions Analysis
2-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction of this compound can yield 2-pyridinemethanol using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups. For example, it can react with amines to form Schiff bases .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines for Schiff base formation.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: 2-Pyridinemethanol.
Substitution: Schiff bases.
Scientific Research Applications
2-Pyridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: this compound is a precursor in the synthesis of drugs such as Pralidoxime, an antidote for organophosphorus pesticide poisoning, and bisacodyl, a stimulant laxative .
Industry: It is used in the production of antibacterial materials, such as this compound-modified chitosan-silver complexes, which exhibit strong antibacterial activity .
Comparison with Similar Compounds
- Pyridine-3-carboxaldehyde (3-formylpyridine)
- Pyridine-4-carboxaldehyde (4-formylpyridine)
- 2-Quinolinecarboxaldehyde
- 2-Thiophenecarboxaldehyde
Uniqueness: 2-Pyridinecarboxaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of complexes it can form. This positional difference can lead to variations in chemical behavior and applications .
Properties
IUPAC Name |
pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDSSGBPEUDDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061522 | |
Record name | 2-Pyridinecarboxaldehyde | |
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Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | Pyridine-2-carbaldehyde | |
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Vapor Pressure |
0.56 [mmHg] | |
Record name | Pyridine-2-carbaldehyde | |
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CAS No. |
1121-60-4, 26445-06-7 | |
Record name | 2-Pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-60-4 | |
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Record name | Pyridine-2-carbaldehyde | |
Source | ChemIDplus | |
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Record name | Pyridinecarboxaldehyde | |
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Record name | Picolinaldehyde | |
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Record name | 2-Pyridinecarboxaldehyde | |
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Record name | 2-Pyridinecarboxaldehyde | |
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Record name | Pyridine-2-carbaldehyde | |
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Record name | PYRIDINE-2-CARBALDEHYDE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-pyridinecarboxaldehyde?
A1: this compound has the molecular formula C6H5NO and a molecular weight of 107.11 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: The infrared (IR) spectrum of this compound displays a characteristic band at 1625 cm-1, indicative of the aliphatic C=N group present in the Schiff base formed during its reaction with 4-ethoxyaniline. [] Additionally, the 13C nuclear magnetic resonance (NMR) spectrum exhibits a signal at 158.48 ppm, corresponding to the imino carbon (C=N), further confirming Schiff base formation. []
Q3: How does this compound behave in condensation reactions?
A3: this compound acts as a versatile building block in condensation reactions. For instance, it reacts with furan-2-carbohydrazide to yield 3-nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone, characterized by a one-dimensional chain structure stabilized by N-H···O hydrogen bonds. [] It also readily forms Schiff bases with various amines, such as 4-ethoxyaniline, under mild conditions. []
Q4: Does this compound exhibit any interesting reactivity with metal ions?
A4: Yes, this compound exhibits a strong affinity for complex formation with various metal ions. For example, it forms stable complexes with nickel(II) and cobalt(II), enhancing the hydration of the aldehyde prior to deprotonation of a geminal hydroxy group. [] This interaction leads to the formation of both 1:1 and 1:2 (metal:ligand) complexes in aqueous solutions. []
Q5: How does the structure of Schiff base ligands derived from this compound influence their catalytic activity?
A5: Studies have shown that the catalytic activity of this compound-derived Schiff base complexes, particularly for hydrocarbon oxidation, is affected by the steric and electronic properties of substituents on the ligand. For example, alkyl substituents with minimal steric hindrance and strong electron-donating capabilities enhance the coordination capacity of the ligand, leading to increased selectivity for epoxide formation in oxidation reactions. []
Q6: Can this compound be incorporated into solid-state materials for catalytic applications?
A6: Yes, this compound can be successfully immobilized onto solid supports like SBA-15 to create heterogeneous catalysts. This immobilization involves functionalizing SBA-15 with a diamine, followed by Schiff base formation with this compound, and subsequent complexation with copper(II). [] This Cu(II)-SBA-15 catalyst efficiently catalyzes the oxidative homocoupling of alkynes, even in the absence of palladium, co-catalysts, or base additives. []
Q7: What types of reactions can be catalyzed by complexes containing this compound?
A7: this compound-derived complexes have shown promise in various catalytic applications. For example, Mn(II)-containing zeolites modified with this compound-based Schiff base ligands act as catalysts for the selective oxidation of hydrocarbons using oxidants like iodosylbenzene (PhIO) or tert-butyl hydroperoxide (tBHP). [] These catalysts exhibit good selectivity for epoxide formation with PhIO and high selectivity towards monoketone formation from alkanes when using tBHP. []
Q8: Are there any examples of asymmetric catalysis using this compound derivatives?
A8: Yes, chiral 2-pyridinecarboxaldehydeimine derivatives have been employed as ligands in palladium(II)-catalyzed alternating copolymerization of styrene and carbon monoxide. [] The steric bulk of substituents on the imine nitrogen influences the tacticity of the resulting copolymers. Bulky substituents favor the formation of isotactic segments, ultimately leading to the synthesis of chiral styrene-carbon monoxide copolymers. []
Q9: How do structural modifications of this compound thiosemicarbazone derivatives impact their biological activity?
A9: Research on this compound thiosemicarbazone (PCT) derivatives indicates that introducing specific substituents can significantly enhance their biological activities. For instance, incorporating two methyl groups at the N-4 position of the PCT ligand in a Zn(II) complex (C5) led to the most potent antitumor activity among a series of synthesized analogs. [] This highlights the importance of SAR studies for optimizing the biological activity of these compounds.
Q10: Does the presence of a 1-oxide group influence the activity of arylsulfonylhydrazones of this compound?
A10: Yes, the 1-oxide group plays a crucial role in the anticancer activity of arylsulfonylhydrazones of this compound. Compounds lacking the 1-oxide group exhibit decreased cytotoxicity and anticancer activity compared to their 1-oxide counterparts. [, ] This difference in activity is attributed to the 1-oxide group's involvement in the intramolecular hydrogen abstraction process, ultimately leading to the formation of a reactive alkylating species. []
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